N-(2,3-dimethylphenyl)-2-((3-(2-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide
説明
特性
IUPAC Name |
N-(2,3-dimethylphenyl)-2-[[3-(2-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O3S2/c1-14-7-6-8-16(15(14)2)24-20(27)13-31-23-25-17-11-12-30-21(17)22(28)26(23)18-9-4-5-10-19(18)29-3/h4-10H,11-13H2,1-3H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKQAHTOOTKKARY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=CC=C4OC)SCC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
類似化合物との比較
Key Observations :
- The 2-methoxyphenyl group may enhance solubility relative to ’s 4-isopropylphenyl analog .
Q & A
Basic: What are the key synthetic strategies for preparing this thienopyrimidine-acetamide derivative?
Answer:
Synthesis involves multi-step reactions:
Core formation : Cyclocondensation of substituted thiophene with urea/thiourea derivatives under acidic conditions to form the thieno[3,2-d]pyrimidin-4-one core .
Thioacetamide linkage : Reaction of the core with mercaptoacetic acid derivatives (e.g., 2-chloroacetamide) in the presence of a base (e.g., triethylamine) to introduce the thioether bridge .
Substituent coupling : Buchwald-Hartwig amination or nucleophilic aromatic substitution to attach the 2,3-dimethylphenyl and 2-methoxyphenyl groups .
Critical parameters : Solvent choice (DMF or DCM), temperature control (60–80°C for cyclocondensation), and catalytic systems (e.g., Pd(OAc)₂ for cross-coupling) .
Basic: How is structural confirmation achieved for this compound?
Answer:
A combination of spectroscopic and chromatographic methods is required:
- NMR : H and C NMR confirm regiochemistry (e.g., δ 10.1 ppm for NHCO in acetamide, δ 4.1 ppm for SCH₂) .
- Mass spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]⁺ at m/z ~470) .
- HPLC : Purity >95% using C18 columns with acetonitrile/water gradients .
- Elemental analysis : Matches calculated C, H, N, S content (e.g., C: 45.36% observed vs. 45.29% calculated) .
Advanced: What challenges arise in optimizing reaction yields for this compound?
Answer:
Key challenges include:
- Byproduct formation : Competing oxidation of thioether to sulfone during coupling steps; mitigated using inert atmospheres (N₂/Ar) .
- Low solubility : Poor solubility of intermediates in polar solvents necessitates DMF/DMSO for homogeneous reactions .
- Steric hindrance : Bulky substituents (e.g., 2,3-dimethylphenyl) slow cross-coupling; resolved via microwave-assisted synthesis (120°C, 30 min) .
Advanced: How can contradictions in biological activity data be resolved?
Answer:
Discrepancies (e.g., enzyme inhibition vs. cytotoxicity) are addressed via:
Dose-response profiling : IC₅₀ values across multiple concentrations (e.g., 0.1–100 µM) .
Off-target assays : Screening against related kinases/proteases to rule out non-specific binding .
Metabolic stability tests : Liver microsome assays to assess compound degradation confounding activity .
Structural analogs : Comparing activity of derivatives (e.g., nitro vs. methoxy substituents) to identify SAR trends .
Basic: What analytical methods are used to assess purity and stability?
Answer:
- TLC : Monitors reaction progress (silica gel, ethyl acetate/hexane 3:7) .
- DSC/TGA : Determines thermal stability (decomposition >200°C typical) .
- Accelerated stability studies : 40°C/75% RH for 4 weeks with HPLC monitoring .
Advanced: How to design SAR studies for this compound’s bioactivity?
Answer:
Core modifications : Replace thienopyrimidine with pyridopyrimidine to assess ring size impact .
Substituent variation : Test electron-withdrawing (e.g., NO₂) vs. donating (e.g., OCH₃) groups on phenyl rings .
Linker optimization : Compare thioether (-S-) vs. ether (-O-) bridges on solubility and potency .
Pharmacophore mapping : Molecular docking (AutoDock Vina) to identify key binding residues (e.g., hydrophobic pockets in kinase targets) .
Advanced: What methodologies address poor solubility in biological assays?
Answer:
- Co-solvent systems : ≤1% DMSO in PBS or cell media .
- Nanoparticle formulation : Encapsulation in PLGA nanoparticles (size ~150 nm, PDI <0.2) improves bioavailability .
- Prodrug design : Introduce phosphate esters or PEGylated derivatives .
Basic: How to troubleshoot purification challenges?
Answer:
- Column chromatography : Use gradient elution (hexane → ethyl acetate) for polar byproducts .
- Recrystallization : Ethanol/water (1:3) at 4°C yields high-purity crystals .
- Ion-exchange resins : Remove acidic/basic impurities (e.g., unreacted aniline derivatives) .
Advanced: What computational tools predict binding modes with biological targets?
Answer:
- Molecular docking : AutoDock or Schrödinger Suite to model interactions with kinase ATP-binding pockets .
- MD simulations : GROMACS for stability assessment (50 ns trajectories) .
- QSAR models : CoMFA/CoMSIA to correlate substituent properties with IC₅₀ values .
Basic: What are the storage and handling protocols?
Answer:
- Storage : -20°C in amber vials under argon to prevent oxidation .
- Handling : Use gloveboxes for air-sensitive steps (e.g., thioether formation) .
Featured Recommendations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
